molecular formula C14H12FNO3 B1407846 Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-78-3

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B1407846
M. Wt: 261.25 g/mol
InChI Key: CTPDHKQDHHHCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933103B2

Procedure details

A solution of sodium ethoxide in ethanol (20%, 1270 μl) was added to a solution of ethyl 4-(2-fluorophenyl)-3-oxobutanoate (697 mg) and 1,3,5-triazine (277 mg) in ethanol (8.0 ml) at room temperature, and the mixture was stirred at 85° C. for four hours. The solvent was distilled off under reduced pressure, followed by dilution with water. A 1 N aqueous hydrochloric acid solution was added, and the precipitated solid was collected by filtration and washed with ethyl acetate to give 406 mg of the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
1270 μL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].[N:21]1[CH:26]=NC=N[CH:22]=1>C(O)C>[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[C:13](=[O:20])[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:22][NH:21][CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
697 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(CC(=O)OCC)=O
Name
Quantity
277 mg
Type
reactant
Smiles
N1=CN=CN=C1
Name
Quantity
1270 μL
Type
solvent
Smiles
C(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 85° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
A 1 N aqueous hydrochloric acid solution was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1C(C(=CNC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 406 mg
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.